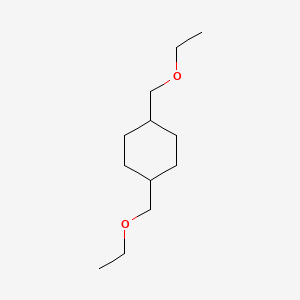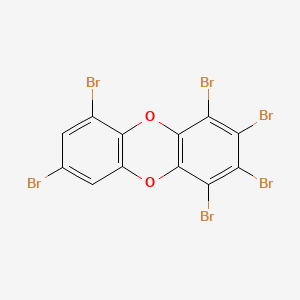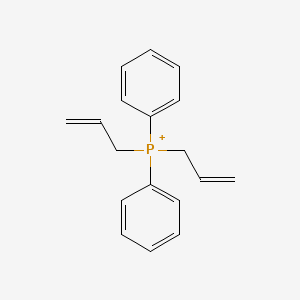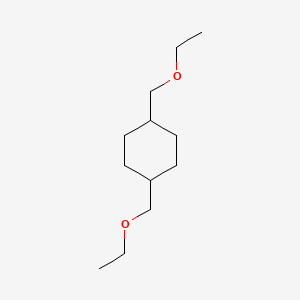
1,4-Bis(ethoxymethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(ethoxymethyl)cyclohexane is an organic compound with the molecular formula C12H24O2. It is known for its favorable organoleptic properties, particularly its pleasant odor, making it of great interest in the field of fragrances for cosmetics, laundry, and cleaning detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(ethoxymethyl)cyclohexane can be synthesized by reacting 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base, such as alkali metal hydroxides or earth alkaline metal hydroxides, a solvent, and a phase transfer catalyst . The solvent can be water or a mixture of water with at least one organic solvent .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but optimized for large-scale production. The process aims to improve yield and reduce the formation of unwanted by-products by using mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(ethoxymethyl)cyclohexane primarily undergoes substitution reactions. The compound can react with various reagents to form different products, depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl, cycloalkyl, or alkenyl halides in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with alkyl halides can produce various ethers .
Scientific Research Applications
1,4-Bis(ethoxymethyl)cyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-bis(ethoxymethyl)cyclohexane is primarily related to its interaction with olfactory receptors. The compound’s molecular structure allows it to bind to specific receptors in the olfactory system, triggering a sensory response that is perceived as a pleasant odor .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(hydroxymethyl)cyclohexane: The precursor in the synthesis of 1,4-bis(ethoxymethyl)cyclohexane.
4-(Alkoxymethyl)-1-(hydroxymethyl)cyclohexanes: Similar compounds with different alkoxy groups.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts a distinct and pleasant odor. This makes it particularly valuable in the fragrance industry compared to other similar compounds .
Properties
CAS No. |
1417523-62-6 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,4-bis(ethoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
DEROEFJZVPSIAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCC(CC1)COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)






